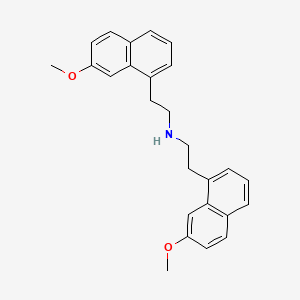
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder . It has a molecular formula of C26H27NO2 and a molecular weight of 385.5 .
Molecular Structure Analysis
The IUPAC name for Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is 2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine . The InChI key is GZKUEBDMUQNUNI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine has a boiling point of 580.8±35.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Scientific Research Applications
Radiotracer Development : A study by Kim et al. (2006) reported on the synthesis and evaluation of cationic complexes containing similar bisamine structures for potential use as radiotracers in heart imaging. The study found significant localization in the heart in mice, suggesting its potential application in medical imaging (Kim, Hea, Schibli, & Liu, 2006).
Polymerization Reactivity : Research by Catel et al. (2016) explored the use of Bis(4-methoxybenzoyl)diethylgermane, a compound with structural similarities to Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine, in the photopolymerization of vinylcyclopropanes. This indicates potential applications in material science and engineering (Catel, Fischer, Fässler, & Moszner, 2016).
Antitumor Activity : A study by Károlyi et al. (2012) synthesized novel bis-methanamines with ureido-, thioureido, and amide-type linkers and evaluated their antitumor activity. These compounds showed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, suggesting potential applications in cancer research and therapy (Károlyi et al., 2012).
Molecular Structure and Spectral Properties : Research by Tuuttila et al. (2008) involved synthesizing bischromophoric bisMPA-based polyester Janus dendrimers, which included structures similar to Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine. This study aids in understanding the molecular structure and spectral properties of such compounds (Tuuttila, Lipsonen, Lahtinen, Huuskonen, & Rissanen, 2008).
properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22/h3-12,17-18,27H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUEBDMUQNUNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone](/img/structure/B569412.png)
![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)
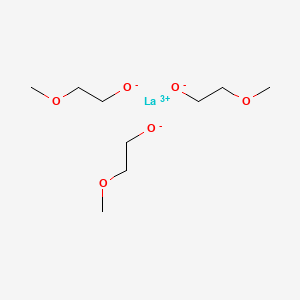



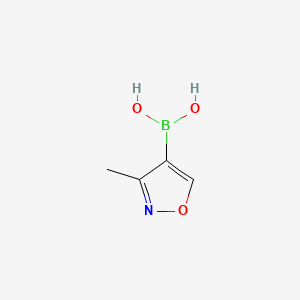

![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)
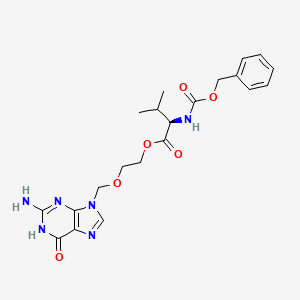
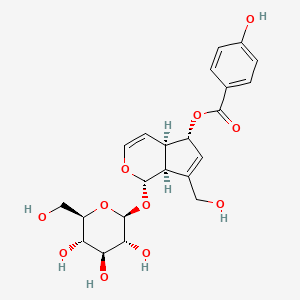
![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)